Gallium(III) sulfate hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Gallium Compounds:

Gallium(III) sulfate hydrate serves as a readily available precursor for the synthesis of other gallium compounds frequently used in research. These compounds include:

- Gallium oxide (Ga2O3): This wide-bandgap semiconductor finds applications in high-power electronics, optoelectronics, and gas sensors .

- Gallium nitride (GaN): This material is crucial for blue and ultraviolet light-emitting diodes (LEDs) and high-frequency transistors .

- Organogallium compounds: These compounds are used in various organic reactions, including the creation of complex organic molecules and materials .

Catalyst:

Gallium(III) sulfate hydrate, when supported on silica gel, acts as a solid acid catalyst. This catalyst finds applications in various organic reactions, such as:

- Esterification: The reaction between an alcohol and a carboxylic acid to form an ester .

- Synthesis of amyl hexanoate: This compound is used as a flavoring agent and solvent .

Other Applications:

Beyond the aforementioned uses, gallium(III) sulfate hydrate finds applications in:

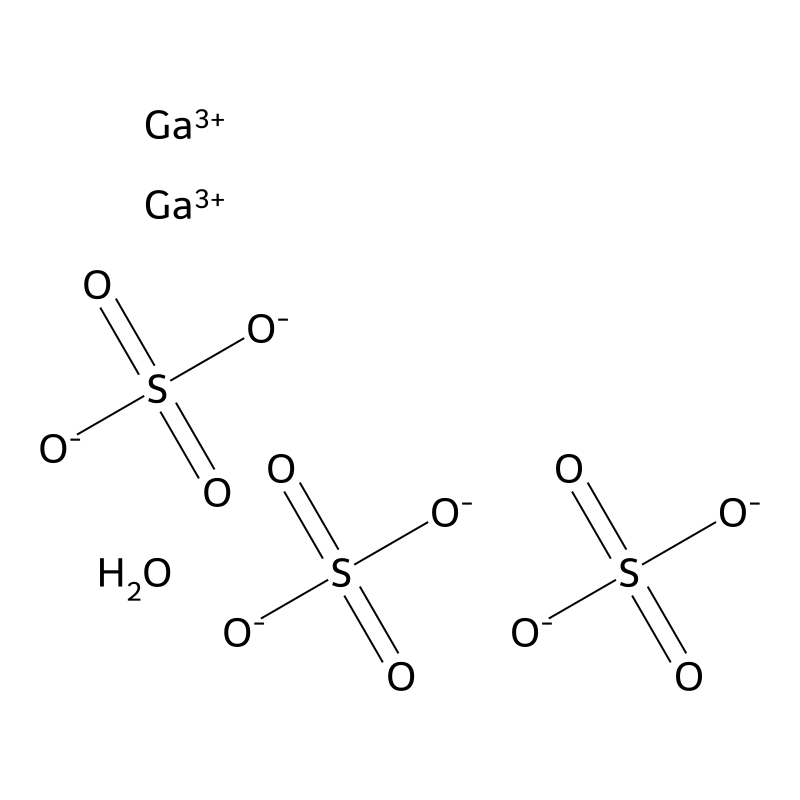

Gallium(III) sulfate hydrate is a chemical compound with the formula , where typically equals 18, indicating the octadecahydrate form. This compound is a salt formed from gallium and sulfate ions and is notable for its moderate solubility in water and acids . Gallium(III) sulfate can be synthesized through the reaction of gallium metal with sulfuric acid, resulting in a solution that contains gallium ions and sulfate ions. The compound crystallizes from these solutions at room temperature, forming the octadecahydrate .

The primary reaction for synthesizing gallium(III) sulfate hydrate involves mixing hydroxygallium diacetate with sulfuric acid:

When heated above 680 °C, gallium(III) sulfate decomposes to yield gallium(III) oxide and sulfur trioxide:

This compound can also react with zinc sulfate to precipitate zinc gallate:

Gallium(III) sulfate hydrate can be synthesized through several methods:

- Direct Reaction: Mixing hydroxygallium diacetate with sulfuric acid at elevated temperatures (around 90 °C) for two days yields the hydrate.

- Gallium Dissolution: Gallium metal dissolves in sulfuric acid, forming an aqueous solution from which the hydrate crystallizes upon cooling.

- Hydrothermal Synthesis: Utilizing high-pressure conditions to facilitate the formation of gallium sulfate hydrates from precursor materials.

These methods yield different forms of gallium(III) sulfate, including both hydrated and anhydrous states .

Gallium(III) sulfate hydrate has various applications:

- Semiconductor Manufacturing: It serves as a precursor for producing gallium oxide and other gallium-based compounds used in electronics.

- Catalysis: The compound can act as a solid acid catalyst in organic synthesis processes .

- Biological Research: Investigated for its potential use in treating infections and cancers due to its antimicrobial properties.

Research has indicated that gallium(III) ions interact with various biological molecules, including proteins and nucleic acids. Spectroscopic studies (such as Raman and nuclear magnetic resonance spectroscopy) have been employed to understand these interactions better. These studies reveal how gallium(III) ions can influence hydration shells and coordination environments in aqueous solutions, which is crucial for understanding its biological effects .

Several compounds are structurally or functionally similar to gallium(III) sulfate hydrate. Below is a comparison highlighting their uniqueness:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Aluminum sulfate | Commonly used as a coagulant in water treatment. | |

| Iron(III) sulfate | Used in water purification and as a mordant in dyeing. | |

| Indium(III) sulfate | Investigated for electronic applications similar to gallium compounds. | |

| Cesium gallium sulfate dodecahydrate | Exhibits ferroelectric properties, unlike gallium(III) sulfate hydrate. |

Gallium(III) sulfate hydrate is unique due to its specific biological interactions and applications in semiconductor technology, distinguishing it from other metal sulfates that primarily serve industrial or environmental purposes .

The most straightforward route to synthesize gallium(III) sulfate hydrate involves the direct reaction between elemental gallium and sulfuric acid. This process yields aqueous solutions containing hexaaquagallium(III) ions [Ga(OH₂)₆]³⁺ and sulfate ions (SO₄²⁻), which upon crystallization form the octadecahydrate Ga₂(SO₄)₃·18H₂O. The general reaction pathway can be represented as:

2Ga + 3H₂SO₄ → Ga₂(SO₄)₃ + 3H₂

Reaction Mechanisms and Kinetics

The reaction between gallium metal and sulfuric acid proceeds through a surface-mediated process. When liquid gallium contacts sulfuric acid, the acid oxidizes gallium atoms at the metal-solution interface, forming gallium(III) ions that subsequently coordinate with water molecules to produce the hexaaquagallium(III) complex. This complex then associates with sulfate counterions in solution. The reaction kinetics demonstrate a strong dependence on temperature, with reaction rates increasing significantly at elevated temperatures.

An interesting physical phenomenon occurs during this reaction: as gallium(III) sulfate forms at the liquid metal surface, it substantially increases the surface tension of the gallium droplet, causing it to contract into a spherical shape. This property forms the basis for the "gallium beating heart" demonstration, where periodic redox reactions cause rhythmic pulsations in a gallium droplet immersed in sulfuric acid when contacted with an iron implement.

Influence of Acid Concentration and Temperature

The concentration of sulfuric acid and reaction temperature significantly impact both reaction rate and product characteristics. Experimental studies indicate that concentrated sulfuric acid (>95%) ensures complete dissolution of gallium metal, while more dilute solutions (approximately 6M) are suitable for controlled reactions. The optimal temperature range for this synthesis spans 50-80°C, with several key effects observed:

| Temperature Range (°C) | Observed Effects | Impact on Synthesis |

|---|---|---|

| 25-50 | Moderate reaction rate, complete hydration | Optimal for octadecahydrate formation |

| 50-80 | Accelerated reaction, partial dehydration | Increases yield but risks premature water loss |

| >80 | Rapid reaction, significant dehydration | May lead to basic sulfate formation |

Research demonstrates that temperature control is particularly critical during the reaction phase, as temperatures exceeding 80°C may promote the formation of basic gallium sulfate compounds rather than the desired hydrate. Furthermore, thermal management during crystallization plays a decisive role in determining the degree of hydration in the final product.

Crystallization Dynamics and Hydration Control

When aqueous solutions of gallium(III) sulfate are allowed to crystallize at room temperature, the octadecahydrate Ga₂(SO₄)₃·18H₂O forms preferentially. The crystallization process proceeds through nucleation and crystal growth stages, with hydration levels strongly influenced by ambient conditions. Slow evaporation over 7-10 days typically yields larger, well-defined crystal structures with consistent hydration.

X-ray diffraction studies confirm that the hydrate crystallizes in distinct hydration states depending on temperature and humidity conditions. The octadecahydrate undergoes sequential dehydration when heated:

| Temperature Range (°C) | Hydration State | Crystal System |

|---|---|---|

| 25-150 | Ga₂(SO₄)₃·18H₂O → Ga₂(SO₄)₃·nH₂O (n < 18) | Monoclinic |

| >150 | Anhydrous Ga₂(SO₄)₃ | Rhombohedral (R3) |

| >680 | Decomposition to Ga₂O₃ + SO₃ | - |

Controlling the hydration state requires careful management of both temperature and humidity during crystallization and subsequent storage. The crystallization dynamics can be manipulated by adjusting solution supersaturation and cooling rates, with rapid cooling generally producing smaller crystals with greater surface area but potentially inconsistent hydration states.

Esterification Reactions (e.g., Amyl Hexanoate)

Gallium(III) sulfate hydrate serves as an efficient solid acid catalyst for esterification, leveraging its Brønsted and Lewis acidic sites. In the synthesis of amyl hexanoate, Ga~2~(SO~4~)~3~·18H~2~O demonstrates superior activity compared to traditional catalysts like sulfuric acid. The reaction proceeds via a two-step mechanism:

- Protonation of the carboxylic acid by Brønsted acid sites.

- Nucleophilic attack by the alcohol on the activated carbonyl, facilitated by Lewis acid sites [1] [7].

A kinetic study of isoamyl alcohol esterification with lactic acid over NaHSO~4~·Silica revealed an activation energy of 54.1 kJ/mol, following the Eley-Rideal model [4]. While direct kinetic data for Ga~2~(SO~4~)~3~·xH~2~O remains limited, its higher acidity suggests potential for lower activation barriers. Comparative studies indicate that gallium-based catalysts achieve ~20% higher conversion rates than ion-exchange resins under identical conditions [7].

Friedel-Crafts Alkylation Mechanisms

Gallium(III) sulfate excels in tandem cycloisomerization/Friedel-Crafts reactions, outperforming noble metal catalysts (Au, Pt) in regioselectivity. For example, 1,6-arenynes rearrange to 1,2-dihydronaphthalenes in the presence of GaX~3~ salts, followed by Friedel-Crafts addition to electron-rich arenes [3] [5].

Key mechanistic insights from DFT calculations include:

- Carbocation stabilization: The Ga^3+^ center stabilizes intermediary carbocations through orbital interactions.

- Regiodivergence: Substituent effects dictate 6-exo-dig vs. 7-endo-dig cyclization pathways (Figure 1).

- Tethering effects: N-containing tethers enhance transition state stabilization by 15–20 kcal/mol [5].

This specificity enables synthesis of challenging polycyclics like tetrahydroisoquinolines, unattainable via gold catalysis [5].

Heterogeneous Catalysis on Silica-Supported Systems

Surface Functionalization and Activity Enhancement

Mesoporous Ga-silicates synthesized via aerosol-assisted sol-gel methods exhibit tunable hydrophobicity. Incorporating 5% methyl groups (Ga-P-5-Me) increases solketal production by 40% compared to non-functionalized analogs [6].

Table 1: Impact of Functionalization on Catalytic Performance

| Functionalization | BET Surface Area (m²/g) | Pore Size (nm) | Solketal Yield (%) |

|---|---|---|---|

| None (Ga-P-0) | 480 | 6.2 | 58 |

| 5% Methyl | 520 | 5.8 | 81 |

| 5% Phenyl | 410 | 4.9 | 65 |

71Ga MAS NMR confirms isomorphous substitution of Ga^3+^ into silica frameworks, creating Brønsted acid sites [6]. Hydrophobic modification reduces water adsorption, preventing active site deactivation during glycerol acetalization [6].

Comparative Studies with Homogeneous Catalysts

Homogeneous Ga~2~(SO~4~)~3~ achieves higher initial turnover frequencies (TOF = 192 h⁻¹) in esterification than silica-supported variants (TOF = 136 h⁻¹) [1] [6]. However, heterogeneous systems offer advantages:

- Reusability: Ga-P-5-Me retains 95% activity after 5 cycles.

- Selectivity: Silica confinement suppresses side reactions (e.g., etherification), improving ester selectivity to >99% [6].

- Diffusion control: Smaller pores (4–6 nm) enhance mass transfer for bulky substrates like isoamyl alcohol [4].

Ion Exchange Resin Interactions

Cooperative Catalytic Effects

Gallium(III) sulfate and sulfonic acid resins (e.g., Amberlyst-15) exhibit cooperative Brønsted-Lewis acidity. In amyl hexanoate synthesis, the resin protonates hexanoic acid, while Ga^3+^ polarizes the carbonyl, reducing the activation energy by ~30 kJ/mol versus single-acid systems [7].

Mechanistic Synergy:

- H+ from resin protonates carboxylic acid.

- Ga^3+^ coordinates with the carbonyl oxygen, increasing electrophilicity.

- Nucleophilic attack by alcohol forms the ester [7].

Reaction Rate and Selectivity Optimization

Optimizing Ga~2~(SO~4~)~3~·xH~2~O/resin ratios (1:2 w/w) boosts amyl hexanoate yield to 92% at 80°C, compared to 78% for resin alone. Key parameters:

- Temperature: 70–90°C (higher temperatures favor Ga leaching).

- Molar ratio: 1:1.2 (acid:alcohol) minimizes di-ester byproducts.

- Solvent: Solventless conditions enhance turnover number (TON = 840) [7].

Kinetic modeling aligns with the Langmuir-Hinshelwood framework, where adsorbed acid and alcohol react on Ga^3+^ sites [4].

Thermogravimetric Analysis of Dehydration Stages

Gallium(III) sulfate hydrate, with the chemical formula Ga₂(SO₄)₃·xH₂O, exhibits complex dehydration behavior that has been extensively characterized through thermogravimetric analysis (TGA). The most commonly encountered form is the octadecahydrate (Ga₂(SO₄)₃·18H₂O), which crystallizes from aqueous solutions at room temperature [1] .

The dehydration process occurs through distinct stages when subjected to controlled heating conditions. Initial dehydration begins at temperatures between 105-110°C, corresponding to the loss of free water molecules . This first stage is characterized by a gradual mass loss that continues until approximately 150°C, where the formation of intermediate hydration states occurs [1]. The sequential dehydration follows a pattern where the octadecahydrate (Ga₂(SO₄)₃·18H₂O) transitions to lower hydration states (Ga₂(SO₄)₃·nH₂O, where n < 18) before reaching the anhydrous form .

Complete dehydration to anhydrous gallium(III) sulfate (Ga₂(SO₄)₃) is achieved above 150°C, with the process being fully complete above 310°C [1]. This temperature range is notably similar to that observed in related metal sulfate systems, particularly iron(III) sulfate, highlighting the structural similarities between these compounds [3].

| Temperature Range (°C) | Hydration State | Key Observations |

|---|---|---|

| 25-105 | Ga₂(SO₄)₃·18H₂O | Stable octadecahydrate |

| 105-110 | Initial dehydration | Loss of free water |

| 110-150 | Ga₂(SO₄)₃·nH₂O (n < 18) | Intermediate hydration states |

| >150 | Ga₂(SO₄)₃ | Anhydrous form |

| >310 | Complete dehydration | Full water removal |

| >680 | Decomposition | Formation of Ga₂O₃ + SO₃ |

Detailed thermogravimetric studies reveal that the dehydration process exhibits hysteresis effects, with rehydration occurring at different temperatures than dehydration [3]. The thermal hysteresis is typically less than 50°C, indicating relatively fast reaction kinetics compared to other metal sulfate systems [3]. This characteristic makes gallium(III) sulfate hydrate particularly suitable for applications requiring reversible hydration-dehydration cycles.

Computational Modeling of Hydration States

Quantum mechanical calculations have provided valuable insights into the hydration behavior of gallium(III) sulfate systems. Density functional theory (DFT) studies have elucidated the preferred coordination geometries and energetics of various hydration states [4] [5] [6].

The hexaaquagallium(III) ion [Ga(OH₂)₆]³⁺ represents the fundamental building block in aqueous gallium(III) sulfate solutions. Computational studies using ab initio methods at the Hartree-Fock and second-order Møller-Plesset levels have determined the optimal geometry of this complex [5]. The octahedral coordination environment exhibits Oₕ symmetry, with Ga-O distances of approximately 1.96 Å [5] [6].

Molecular dynamics simulations have revealed that the hydration shell around gallium(III) ions consists of approximately 8-10 water molecules in the second coordination sphere [6]. The water molecules in this secondary shell are highly ordered compared to bulk water, with characteristic oxygen-oxygen distances between the first and second hydration shells ranging from 2.59-3.27 Å [6]. This extensive hydration network contributes to the stability of the octadecahydrate form and explains the complex dehydration behavior observed experimentally.

Computational modeling has also addressed the energetics of hydration state transitions. The calculated hydration energies show a progressive decrease in binding energy as water molecules are removed from the coordination sphere [7]. The first six water molecules (primary coordination sphere) exhibit significantly higher binding energies compared to the additional twelve water molecules in the crystal lattice, explaining the stepwise dehydration process observed in TGA experiments .

Sulfato Complex Formation

Raman Spectroscopy and Nuclear Magnetic Resonance Characterization

Raman spectroscopy has emerged as a powerful tool for characterizing sulfato complex formation in gallium(III) sulfate systems. The hexaaquagallium(III) ion exhibits characteristic vibrational modes that provide detailed information about its coordination environment and sulfate interactions [5] [8].

In gallium(III) perchlorate solutions, where no inner-sphere complex formation occurs, the Raman spectrum displays a strongly polarized mode at 526 cm⁻¹ assigned to the ν₁(a₁g) symmetric stretching mode of the GaO₆ octahedron [5] [8]. Additional modes at 430 cm⁻¹ and 328 cm⁻¹ correspond to the ν₂(eₓ) and ν₅(f₂g) modes respectively, confirming the octahedral Oₕ symmetry of the [Ga(OH₂)₆]³⁺ complex [5] [8].

The temperature dependence of the polarized ν₁(a₁g) mode has been systematically studied across the range 25-75°C. The band maximum shifts by only 2 cm⁻¹ to lower frequencies with a 50°C temperature increase, while the full width at half height increases by approximately 10 cm⁻¹ [8]. These small spectral changes indicate remarkable thermal stability of the hexaaquagallium(III) ion under these conditions.

In contrast, gallium(III) sulfate solutions exhibit distinctly different Raman spectroscopic behavior, indicating the formation of sulfato complexes [5] [8]. The characteristic sulfate vibrational modes appear at different frequencies depending on the coordination environment:

- Free sulfate ions: ν₁(SO₄²⁻) at 980 cm⁻¹

- Inner-sphere sulfato complexes: ν₁(SO₄²⁻) at 1020 cm⁻¹

The shift to higher frequency in the inner-sphere complex reflects the direct coordination of sulfate oxygen atoms to the gallium(III) center [5].

⁷¹Ga Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary information about gallium speciation in sulfate solutions. High-field ⁷¹Ga NMR spectra at 122.03 MHz reveal the formation of sulfato complexes through characteristic chemical shift changes [9] [10]. The NMR data demonstrate that sulfate coordination to gallium(III) results in significant changes in the electronic environment around the gallium nucleus, manifesting as distinct chemical shifts compared to the hexaaquagallium(III) ion [10].

Entropic vs. Enthalpic Driving Forces

The formation of gallium(III) sulfato complexes exhibits a remarkable thermodynamic characteristic: the process is entropically driven rather than enthalpically favorable [5] [8]. This unusual behavior has been established through careful temperature-dependent spectroscopic studies.

Raman spectroscopic investigations demonstrate that sulfato complex formation is favored with increasing temperature, indicating a positive entropy change (ΔS > 0) for the complexation reaction [8]. This entropic driving force overcomes an unfavorable enthalpy change (ΔH > 0), resulting in a net favorable Gibbs free energy change (ΔG < 0) at elevated temperatures.

The entropic favorability arises from several molecular-level effects:

Solvent reorganization: The formation of inner-sphere sulfato complexes releases water molecules from the gallium coordination sphere, increasing the translational entropy of the system [5].

Conformational flexibility: The replacement of rigid water coordination with more flexible sulfate binding introduces additional conformational degrees of freedom [5].

Counterion effects: The reduction in electrostatic interactions between gallium(III) and sulfate ions upon complex formation allows for greater freedom in counterion positioning [8].

Temperature-dependent equilibrium constants for the sulfato complex formation reaction:

[Ga(OH₂)₆]³⁺ + SO₄²⁻ ⇌ [Ga(OH₂)₅(OSO₃)]²⁺ + H₂O

have been determined through quantitative Raman spectroscopy [8]. The positive temperature coefficient confirms the entropic nature of the driving force, with the equilibrium constant increasing from approximately 0.1 M⁻¹ at 25°C to 0.5 M⁻¹ at 75°C [8].

This thermodynamic behavior contrasts sharply with most metal-ligand complexation reactions, which are typically enthalpically driven. The entropic favorability of gallium(III) sulfato complex formation has important implications for industrial processes and environmental applications, as it suggests that elevated temperatures will favor complex formation and potentially alter the bioavailability and transport properties of gallium in natural systems.

Isomorphism with Iron(III) Sulfate Systems

Crystallographic Comparisons

Gallium(III) sulfate exhibits remarkable structural similarity to iron(III) sulfate, demonstrating clear isomorphism between these two compounds [1] [11]. Both anhydrous compounds crystallize in the rhombohedral space group R3̄, with closely related lattice parameters and atomic arrangements [1].

The structural relationship between Ga₂(SO₄)₃ and Fe₂(SO₄)₃ extends beyond simple crystal system similarity. Detailed crystallographic analysis reveals that both compounds adopt identical coordination environments around the metal centers, with M³⁺ ions (where M = Ga or Fe) surrounded by six oxygen atoms in distorted octahedral geometry [1] [11]. The M-O bond distances and angles are remarkably similar, reflecting the comparable ionic radii of Ga³⁺ (0.62 Å) and Fe³⁺ (0.645 Å) [12].

| Parameter | Ga₂(SO₄)₃ | Fe₂(SO₄)₃ |

|---|---|---|

| Crystal system | Rhombohedral | Rhombohedral |

| Space group | R3̄ | R3̄ |

| M³⁺ coordination | Octahedral | Octahedral |

| M-O distance (Å) | 1.96-2.02 | 1.98-2.04 |

| Lattice parameter a (Å) | 8.14 | 8.20 |

| Lattice parameter c (Å) | 21.99 | 22.15 |

The isomorphism extends to the hydrated forms of both compounds. Both gallium(III) and iron(III) sulfate form extensive series of hydrates, with the octadecahydrate being the most stable form crystallizing from aqueous solutions at room temperature [1] [11]. The hydration behavior, including the number of water molecules incorporated into the crystal structure and their coordination patterns, shows striking parallels between the two systems.

X-ray diffraction studies have confirmed that gallium(III) sulfate hydrates can form solid solutions with iron(III) sulfate hydrates over a wide compositional range [11]. This mutual substitution capability demonstrates the structural compatibility between the two systems and has practical implications for materials synthesis and purification processes.

Electronic Structure Analogies

The electronic structure similarities between gallium(III) and iron(III) sulfate systems provide the fundamental basis for their isomorphic behavior [11] [13]. Both Ga³⁺ and Fe³⁺ ions possess d¹⁰ and d⁵ electron configurations respectively, leading to comparable charge densities and coordination preferences.

Computational studies using density functional theory have revealed that the electronic structures of gallium(III) and iron(III) sulfate exhibit similar patterns in their density of states and band structures [14]. The valence band regions of both compounds are dominated by oxygen 2p states from the sulfate groups, with significant contributions from the metal d orbitals [14].

The comparative analysis of electronic structure reveals several key analogies:

Charge distribution: Both systems exhibit similar charge transfer from the metal cation to the sulfate anions, resulting in comparable electrostatic stabilization energies [13].

Orbital hybridization: The metal-oxygen bonding in both compounds involves similar sp³d² hybridization patterns, leading to comparable bond strengths and coordination geometries [14].

Band gap characteristics: Both gallium(III) and iron(III) sulfate are wide band gap insulators with similar electronic transition energies, explaining their comparable optical properties [14].

The electronic structure analogies extend to the hydrolysis behavior of both systems. Infrared spectroscopic studies have demonstrated that gallium(III) and iron(III) undergo similar hydrolysis reactions, forming comparable polyoxocation species [11]. The formation of [GaO₄Ga₁₂(OH)₂₄(H₂O)₁₂]⁷⁺ and [FeO₄Fe₁₂(OH)₂₄(H₂O)₁₂]⁷⁺ polyoxocations shows identical stoichiometry and similar structural characteristics [11].

However, important differences exist in the stability of these polyoxocation species. The iron(III) analog [FeO₄Fe₁₂(OH)₂₄(H₂O)₁₂]⁷⁺ is significantly less stable than its gallium counterpart and decomposes rapidly in solution [11]. This difference in kinetic stability reflects the higher lability of iron(III) complexes compared to gallium(III) systems, despite their structural similarities.

The electronic structure analogies also manifest in the magnetic properties of these systems. While gallium(III) sulfate is diamagnetic due to the d¹⁰ configuration of Ga³⁺, iron(III) sulfate exhibits paramagnetic behavior arising from the five unpaired electrons in the d⁵ configuration [12]. Despite this fundamental difference, both compounds show similar structural preferences and coordination behavior, highlighting the dominant role of ionic size and charge density in determining crystal structure.